molecular formula C20H14N4 B12929282 9-Benzyl-6-(2-phenylethynyl)purine CAS No. 292036-87-4

9-Benzyl-6-(2-phenylethynyl)purine

Cat. No.: B12929282
CAS No.: 292036-87-4
M. Wt: 310.4 g/mol
InChI Key: WRIGMYJLOIMKSY-UHFFFAOYSA-N
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Description

9-Benzyl-6-(2-phenylethynyl)purine is a heterocyclic compound belonging to the purine family It is characterized by the presence of a benzyl group at the 9th position and a phenylethynyl group at the 6th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(2-phenylethynyl)purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Benzylation: The 9th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Phenylethynylation: The 6th position is then functionalized with a phenylethynyl group through a Sonogashira coupling reaction. This involves the use of phenylacetylene, a palladium catalyst, and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(2-phenylethynyl)purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

9-Benzyl-6-(2-phenylethynyl)purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study purine metabolism and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-phenylethynyl)purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-chloropurine
  • 9-Benzyl-6-(2-phenylmethoxyethyl)purine
  • 9-Benzyl-6-(phenylethynyl)-9H-purine

Uniqueness

9-Benzyl-6-(2-phenylethynyl)purine is unique due to the presence of both benzyl and phenylethynyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

292036-87-4

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

9-benzyl-6-(2-phenylethynyl)purine

InChI

InChI=1S/C20H14N4/c1-3-7-16(8-4-1)11-12-18-19-20(22-14-21-18)24(15-23-19)13-17-9-5-2-6-10-17/h1-10,14-15H,13H2

InChI Key

WRIGMYJLOIMKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C#CC4=CC=CC=C4

Origin of Product

United States

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